![molecular formula C22H12Cl3F3N2O2S B2841669 4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole CAS No. 318951-63-2](/img/structure/B2841669.png)
4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with various groups including a benzenesulfonyl group, a 4-chlorophenyl group, and a 2,6-dichloro-4-(trifluoromethyl)phenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole ring, followed by the addition of the various substituents. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and various substituents. The pyrazole ring is a five-membered ring with two nitrogen atoms, which can contribute to the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The presence of the pyrazole ring and the various substituents can influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the various substituents can affect its solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Catalytic Applications
Catalysis in Synthesis of Pyrazole Derivatives : The compound 1,3,5-Tris(hydrogensulfato) benzene (THSB) has been used as an efficient catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives. This method provides several advantages including excellent yields, a simple procedure, and environmentally friendly conditions (Karimi-Jaberi et al., 2012).
Antimicrobial and Anti-inflammatory Properties
Synthesis and Anti-inflammatory Activity : A series of novel benzenesulfonamides, synthesized from celecoxib, were found to be active as anti-inflammatory agents in the carrageenan-induced rat paw edema model. Some derivatives exhibited greater in vivo anti-inflammatory activities compared to celecoxib and showed minimal or no ulcerogenic effect (Mustafa et al., 2016).
Antimicrobial Evaluation of Pyrazolopyrimidines : A novel series of pyrazolo[1,5-a]pyrimidine derivatives containing phenylsulfonyl moiety demonstrated significant antimicrobial activities, exceeding those of reference drugs. Interestingly, compounds with a single sulfone group were more effective against bacteria and fungi than those with two sulfone groups (Alsaedi et al., 2019).
Anticancer and Antitumor Applications
Antitumor Evaluation of Indeno[1,2-c]pyrazoles : A series of 3-(4-chlorophenyl)-[1,2-c]pyrazol(in)es substituted with benzenesulfonamide and other pharmacophores were synthesized and showed promising antitumor activity against various cancer cell lines. Particularly, one compound exhibited significant cytostatic and cytotoxic potentials, highlighting its potential as an anticancer agent (Rostom, 2006).
Synthesis and Anticancer Activity of Benzenesulfonamide Derivatives : The reaction of N-(4-acetylphenyl)benzene sulphonamide derivatives with various reagents led to the synthesis of novel benzenesulfonamide compounds. Some chlorinated derivatives showed significant in vitro antitumor activity against HepG2 and MCF-7 cell lines. Moreover, one of the compounds demonstrated potential interaction against KSHV thymidylate synthase complex, indicating its promise as an anticancer agent (Fahim & Shalaby, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(benzenesulfonyl)-5-(4-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl3F3N2O2S/c23-15-8-6-13(7-9-15)20-19(33(31,32)16-4-2-1-3-5-16)12-29-30(20)21-17(24)10-14(11-18(21)25)22(26,27)28/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTDXSLWFNAWSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2)C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl3F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


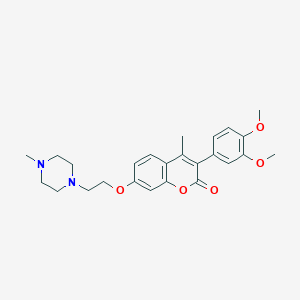
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-bromo-5-methoxybenzamide](/img/structure/B2841591.png)
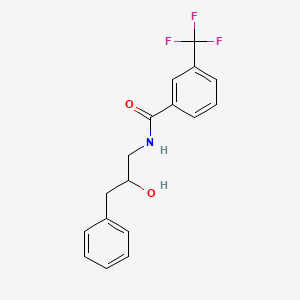
![4-chloro-N-{2-[2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)hydrazino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2841594.png)
![N-(4-acetamidophenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2841597.png)


![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2841601.png)
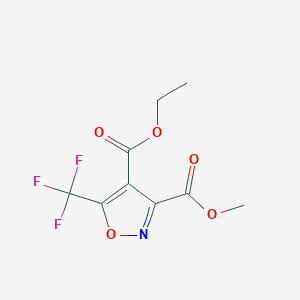
![9-[3-methoxy-4-(2-propynyloxy)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2841603.png)
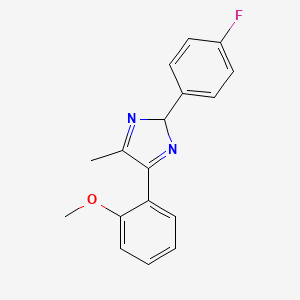
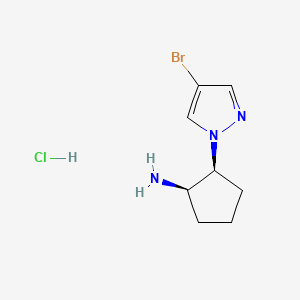
![ethyl 2-[[(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2841609.png)